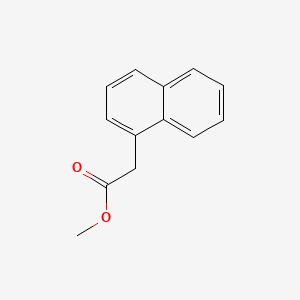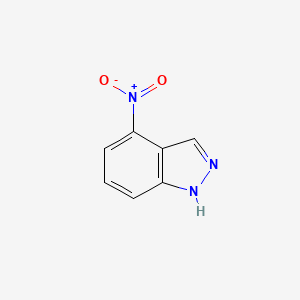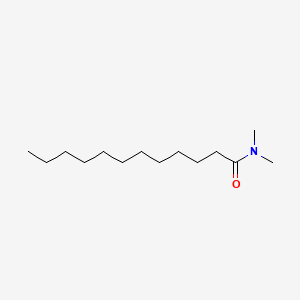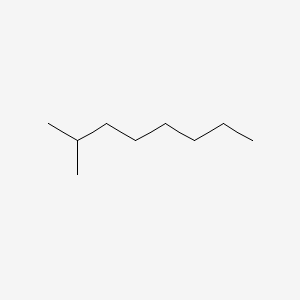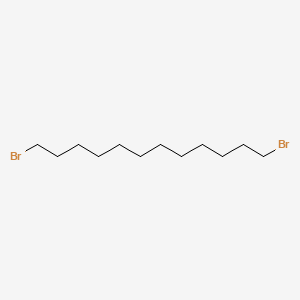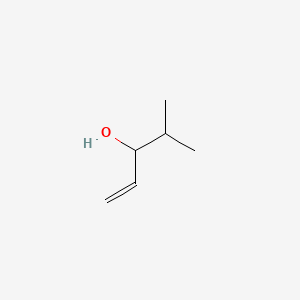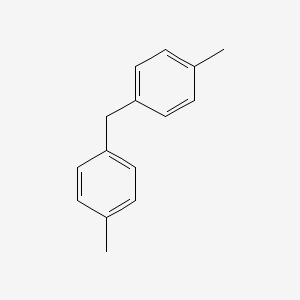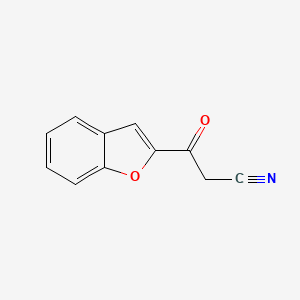
4-(2-méthylbutoxy)phénol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phenolic compounds with various substituents has been extensively studied. For instance, poly-4-[(2-methylphenyl)iminomethyl]phenol (P-2-MPIMP) was synthesized using different oxidants such as air O2, H2O2, and NaOCl in an aqueous alkaline medium, with the highest yield achieved using NaOCl as the oxidant . Another compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, was synthesized from vanillin and p-anisidine using water as a solvent by the stirrer method, achieving a high yield of 95% . Additionally, the synthesis of methyl-4-(4-phenoxy)phenoxybutyrate was performed from 4-phenoxyphenol and methyl-γ-chlorobutyrate, with a yield of up to 82% under optimized conditions .
Molecular Structure Analysis
The molecular structures of these phenolic compounds have been characterized using various spectroscopic techniques and computational methods. For example, the structure of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol was characterized by density functional theory (DFT) calculations and compared with experimental infrared and electronic absorption spectra . Similarly, the molecular structure and spectroscopic data of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol were obtained from DFT calculations, and the geometry was fully optimized . The crystal and molecular structure of 2-methyl-4-(4-methoxyphenylazo)phenol was determined by X-ray single crystal diffraction and compared with PM3 semiempirical quantum mechanical method results .
Chemical Reactions Analysis
The reactivity and chemical behavior of these phenolic compounds have been explored through various analyses. For instance, the electrochemical properties of P-2-MPIMP were studied, showing that the polymer is a typical semiconductor . The non-linear optical properties of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol were computed, and the changes in thermodynamic properties were obtained in the range of 100-500 K . The radical scavenging activities of (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol were assessed using various assays, indicating effective free radical scavenging activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these phenolic compounds have been characterized through various techniques. The thermal stability of P-2-MPIMP was analyzed by TG-DTA, indicating higher stability against thermal decomposition compared to its monomer . The antioxidant activity of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol was tested using the DPPH method, resulting in a significant EC50 value . The hydrogen-bonding networks in derivatives of 2,6-bis(hydroxymethyl)phenol were investigated, revealing the formation of sheets and possible weak inter-sheet pi-pi interactions .
Applications De Recherche Scientifique
Propriétés chimiques et identification
“4-(2-méthylbutoxy)phénol” est un composé chimique avec le numéro CAS : 67599-20-6 et une masse molaire de 180,25 . Sa formule linéaire est C11H16O2 .
Méthodes de synthèse
Ces dernières années, des méthodes de synthèse innovantes ont été développées pour la préparation de m-aryloxyphénols, ce qui a permis la préparation de m-aryloxyphénols complexes avec des groupes fonctionnels . Par exemple, une méthode en quatre étapes a été introduite pour la synthèse du 3-(3,5-dichloro-4-hydroxyphénoxy)phénol à partir du 4-iodophénol .
Applications en science des matériaux
“this compound” a un large éventail d’applications dans diverses industries, notamment les plastiques, les adhésifs et les revêtements . Il améliore la stabilité thermique et la résistance au feu de ces matériaux .
Propriétés antioxydantes
Ce composé est connu pour ses effets antioxydants . Il supprime efficacement l’oxydation, empêchant la dégradation et la désintégration des matériaux .
Absorbants ultraviolets
“this compound” est utilisé comme absorbeur d’ultraviolets . Il aide à protéger les matériaux des effets néfastes des rayons UV .
Ignifugeants
Il est également utilisé comme ignifugeant . Cette propriété le rend précieux dans la production de matériaux qui doivent être résistants au feu .
Activités biologiques potentielles
“this compound” a des activités biologiques potentielles, y compris des effets antitumoraux et anti-inflammatoires . Des recherches supplémentaires sont nécessaires pour comprendre et utiliser pleinement ces propriétés.
Mécanisme D'action
Target of Action
As a phenolic compound, it may interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
Phenolic compounds, in general, are known for their antioxidant properties, which involve neutralizing harmful free radicals in the body . They can also interact with proteins and enzymes, potentially altering their function .
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical pathways, including those related to antioxidant activity and inflammation .
Pharmacokinetics
Phenolic compounds, in general, are known to be absorbed in the gastrointestinal tract, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Phenolic compounds are known to exert antioxidant effects at the molecular level, neutralizing harmful free radicals and reducing oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-methylbutoxy)phenol. For instance, the presence of other compounds, pH levels, temperature, and light exposure can affect the stability and activity of phenolic compounds .
Safety and Hazards
Phenol, 4-(2-methylbutoxy)- is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Relevant Papers One relevant paper found discusses the thermodynamic and surface characterization of a similar compound, (S)-5-dodecyloxy-2-[[[4-(2-methylbutoxy)phenyl]imino]methyl]phenol . The paper describes a capillary gas chromatographic method of analysis for each step in the reaction .
Propriétés
IUPAC Name |
4-(2-methylbutoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-9(2)8-13-11-6-4-10(12)5-7-11/h4-7,9,12H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQBIYCSSJYFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886843 | |
| Record name | Phenol, 4-(2-methylbutoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67599-20-6 | |
| Record name | 4-(2-Methylbutoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67599-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(2-methylbutoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067599206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(2-methylbutoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-(2-methylbutoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


